

A Head-to-Head Comparison of (Z)-HA155 and Related Autotaxin Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent autotaxin inhibitor (Z)-HA155 with its close structural analog, HA130. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is therefore of significant interest for therapeutic intervention in various diseases, including cancer and idiopathic pulmonary fibrosis.

Comparative Analysis of Autotaxin Inhibitors

(Z)-HA155 and HA130 are both potent, boronic acid-based inhibitors of autotaxin. They share the same molecular formula and weight but differ in the substitution pattern on the phenylboronic acid moiety. (Z)-HA155 is the para-substituted isomer, while HA130 is the metasubstituted isomer. This seemingly minor structural difference results in a significant impact on their inhibitory potency.



Feature	(Z)-HA155	HA130
Chemical Structure	B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronicacid	B-[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronicacid
IUPAC Name	(Z)-4-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid	(Z)-3-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid
SMILES	O=C1N(CC2=CC=C(F)C=C2) C(/S/C1=C/C3=CC=C(OCC4= CC=C(B(O)O)C=C4)C=C3)=O	O=C1N(CC2=CC=C(F)C=C2) C(/S/C1=C/C3=CC=C(OCC4= CC=C(B(O)O)C=C3)C=C3)=O
IC50 (ATX)	5.7 nM[1][2]	28 nM[3]
Potency Comparison	~5-fold more potent than HA130	-
Isomeric Form	The active inhibitor is the Z-isomer of the exocyclic double bond.	Not specified, but likely the Z- isomer based on structural similarity to HA155.

Autotaxin-LPA Signaling Pathway

The diagram below illustrates the central role of autotaxin in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to various cellular responses.







In Vitro Autotaxin Inhibition Assay Workflow Prepare serial dilutions of (Z)-HA155 and HA130 in assay buffer Add diluted compounds or vehicle to 96-well plate Add recombinant human Autotaxin (ATX) and pre-incubate Initiate reaction with Lysophosphatidylcholine (LPC) Add detection mix (Choline oxidase, HRP, Amplex Red) Incubate at 37°C Measure fluorescence Data analysis: Plot dose-response curve and calculate IC50

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